3,5-Dibromo-2,6-dimethylaniline
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Overview
Description
3,5-Dibromo-2,6-dimethylaniline is an aromatic amine compound with the molecular formula C8H9Br2N It is characterized by the presence of two bromine atoms and two methyl groups attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2,6-dimethylaniline typically involves the bromination of 2,6-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions generally include:
Starting Material: 2,6-dimethylaniline
Reagent: Bromine (Br2)
Catalyst: Iron(III) bromide (FeBr3)
Solvent: Acetic acid or another suitable solvent
Temperature: Room temperature to moderate heating
The reaction proceeds with the formation of this compound as the major product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 2,6-dimethylaniline.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2,6-dimethylaniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3,5-Dibromo-2,6-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2,6-dimethylaniline involves its interaction with molecular targets through its functional groups. The bromine atoms and amino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,5-Dibromoaniline: Lacks the methyl groups, affecting its steric and electronic properties.
2,4-Dibromo-6-methylaniline: Different bromine and methyl group positions, leading to different reactivity and applications.
Uniqueness
3,5-Dibromo-2,6-dimethylaniline is unique due to the specific positioning of its bromine and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C8H9Br2N |
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Molecular Weight |
278.97 g/mol |
IUPAC Name |
3,5-dibromo-2,6-dimethylaniline |
InChI |
InChI=1S/C8H9Br2N/c1-4-6(9)3-7(10)5(2)8(4)11/h3H,11H2,1-2H3 |
InChI Key |
AXNAUZDILFQBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)C)N |
Origin of Product |
United States |
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